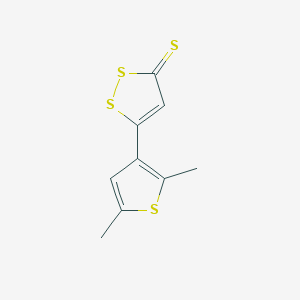
5-(2,5-Dimethylthiophen-3-yl)-3H-1,2-dithiole-3-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,5-Dimethylthiophen-3-yl)-3H-1,2-dithiole-3-thione is a heterocyclic compound that features a thiophene ring substituted with two methyl groups and a dithiole-thione moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-Dimethylthiophen-3-yl)-3H-1,2-dithiole-3-thione typically involves the reaction of 2,5-dimethylthiophene with sulfur-containing reagents. One common method is the Friedel-Crafts acylation of 2,5-dimethylthiophene with oxalyl chloride in the presence of metal chlorides such as aluminum chloride (AlCl3) or titanium tetrachloride (TiCl4) . Another approach involves the sulfurization of hexane-2,5-dione to produce 2,5-dimethylthiophene, which can then be further reacted to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2,5-Dimethylthiophen-3-yl)-3H-1,2-dithiole-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dithiole-thione moiety to dithiol.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dithiols, and various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
5-(2,5-Dimethylthiophen-3-yl)-3H-1,2-dithiole-3-thione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of 5-(2,5-Dimethylthiophen-3-yl)-3H-1,2-dithiole-3-thione involves its interaction with biological targets such as enzymes and receptors. The dithiole-thione moiety can undergo redox reactions, influencing cellular oxidative stress pathways. This compound may also modulate signaling pathways involved in inflammation and microbial growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dimethylthiophene: A precursor in the synthesis of the target compound, known for its use in organic synthesis.
Thiophene: The parent compound, widely studied for its electronic properties and applications in materials science.
Dithiole-thione Derivatives: Compounds with similar dithiole-thione moieties, investigated for their antioxidant and anti-inflammatory activities.
Uniqueness
5-(2,5-Dimethylthiophen-3-yl)-3H-1,2-dithiole-3-thione is unique due to the combination of the thiophene ring and dithiole-thione moiety, which imparts distinct chemical reactivity and potential biological activities. Its structural features make it a valuable compound for further research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
918503-61-4 |
|---|---|
Molekularformel |
C9H8S4 |
Molekulargewicht |
244.4 g/mol |
IUPAC-Name |
5-(2,5-dimethylthiophen-3-yl)dithiole-3-thione |
InChI |
InChI=1S/C9H8S4/c1-5-3-7(6(2)11-5)8-4-9(10)13-12-8/h3-4H,1-2H3 |
InChI-Schlüssel |
VWKVTOGJRKFIIP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(S1)C)C2=CC(=S)SS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


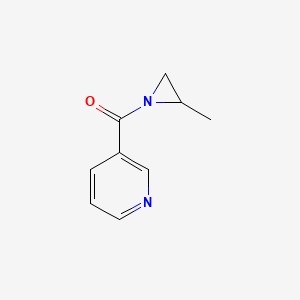
![5-Chloro-1H-imidazo[4,5-B]pyrazine](/img/structure/B12630328.png)
![Ethyl 1-{5-[(2-chlorophenyl)carbamoyl]-4-hydroxy-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl}piperidine-3-carboxylate](/img/structure/B12630331.png)

![N,N-diethyl-4-[3-(5-phenyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline](/img/structure/B12630338.png)
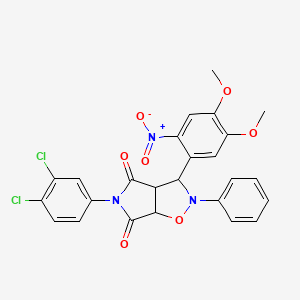

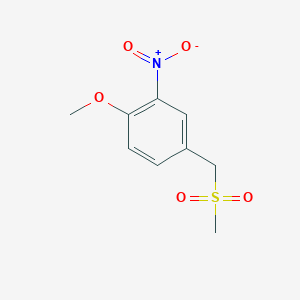
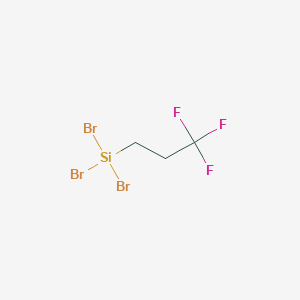
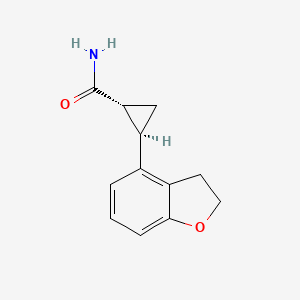
![2-[3-(4-Nitrophenoxy)prop-1-yn-1-yl]thiophene](/img/structure/B12630381.png)
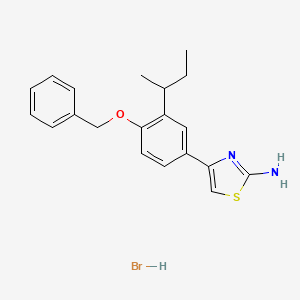
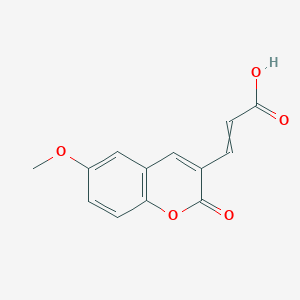
![8-Fluorotetrazolo[1,5-a]pyridine](/img/structure/B12630417.png)
